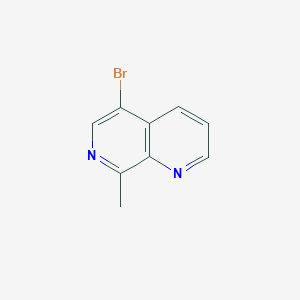

5-Bromo-8-methyl-1,7-naphthyridine

Description

Historical Context and Significance of Naphthyridine Systems in Heterocyclic Chemistry

The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries. The first derivative of the naphthyridine system, a 1,8-naphthyridine (B1210474), was synthesized in 1893. nih.gov Initially referred to by various names such as "pyridopyridines" and "benzodiazines," the term "naphthyridine" was officially adopted by Chemical Abstracts in 1936. mdpi.com A significant milestone in the field was the synthesis of the unsubstituted 1,5-naphthyridine (B1222797) in 1927, which was achieved by adapting the Skraup quinoline (B57606) synthesis. mdpi.com The discovery of the potent antibacterial activity of nalidixic acid, a 1,8-naphthyridine derivative, in 1962, further propelled research into this class of compounds. nih.govacs.org Over the decades, the study of naphthyridines has expanded significantly, with a vast body of literature detailing their synthesis, reactivity, and applications. digitallibrary.co.in

Overview of Isomeric Naphthyridine Scaffolds and their Research Relevance

Naphthyridines can exist in six different isomeric forms, depending on the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings. nih.govmdpi.com These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomeric scaffold exhibits unique electronic and steric properties, which in turn influences its chemical reactivity and biological activity. Among these, the 1,8-naphthyridine scaffold has been the most extensively studied, largely due to the therapeutic success of nalidixic acid and its fluoroquinolone analogs. digitallibrary.co.inresearchgate.netnih.gov However, other isomers, including 1,5- and 1,7-naphthyridines, have also emerged as important pharmacophores and building blocks in various areas of chemical research. mdpi.comresearchgate.net The diverse biological activities associated with different naphthyridine scaffolds include antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.nettandfonline.com

Specific Focus on 1,7-Naphthyridine (B1217170) Derivatives in Contemporary Chemical Research

In recent years, 1,7-naphthyridine derivatives have attracted growing interest from the scientific community. These compounds serve as versatile intermediates in the synthesis of complex molecules with potential applications in medicine and materials science. The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core imparts specific reactivity patterns, making them valuable scaffolds for the development of novel chemical entities. Research has demonstrated that derivatives of this scaffold can exhibit a range of biological activities, contributing to their appeal in drug discovery programs. researchgate.net

Rationale for Researching 5-Bromo-8-methyl-1,7-naphthyridine

The compound this compound is of particular research interest due to the strategic placement of its functional groups. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of 1,7-naphthyridine derivatives for biological screening. The methyl group at the 8-position can also be functionalized, further expanding the synthetic utility of this compound. The combination of the reactive bromo substituent and the modifiable methyl group on the 1,7-naphthyridine core makes this compound a valuable building block for the exploration of new chemical space and the development of novel functional molecules.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its application in chemical synthesis and materials science.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2101944-54-9 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Physical Form | Off-white solid |

| Purity | 97% |

| Storage Temperature | 0-8 °C |

Data sourced from commercial suppliers. sigmaaldrich.comcymitquimica.com

Synthesis and Chemical Reactivity of Naphthyridine Derivatives

The synthesis of naphthyridine derivatives can be achieved through various established methods in heterocyclic chemistry. The reactivity of these compounds is largely dictated by the electron-deficient nature of the pyridine rings and the nature of the substituents.

Synthesis of Naphthyridine Scaffolds

Classical synthetic routes to the naphthyridine core include the Skraup synthesis, Friedländer annulation, and hetero-Diels-Alder reactions. mdpi.com For instance, the Skraup synthesis can be adapted using aminopyridines as starting materials to construct the fused pyridine ring system. mdpi.com Modern synthetic methodologies, often employing transition metal-catalyzed cross-coupling reactions, have significantly expanded the scope and efficiency of naphthyridine synthesis.

Reactivity of Halogenated Naphthyridines

Halogenated naphthyridines, such as this compound, are particularly valuable synthetic intermediates. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions. For example, the introduction of a bromine atom at the C-6 position of a 1,8-naphthyridine scaffold has been shown to enhance antibacterial activity. mdpi.com This highlights the importance of halogenation in modulating the biological properties of naphthyridine derivatives.

Reactivity of Methyl-Substituted Naphthyridines

The methyl group on the naphthyridine ring can also undergo various chemical transformations. For instance, a transition metal-free α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has been developed, providing an efficient route to 2-methyl-1,8-naphthyridines. rsc.org This type of reaction demonstrates the potential for functionalizing the methyl group of this compound.

Applications of Naphthyridine Derivatives

The unique structural features and diverse reactivity of naphthyridine derivatives have led to their application in a wide array of scientific fields.

Applications in Medicinal Chemistry

Naphthyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. researchgate.net They are found in numerous compounds with a broad spectrum of pharmacological activities, including:

Antimicrobial agents: Nalidixic acid and its derivatives are well-known antibacterial agents. acs.orgmdpi.com

Anticancer agents: Certain naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

Antiviral agents: The scaffold has been incorporated into molecules with anti-HIV and other antiviral properties. nih.govtandfonline.com

Kinase inhibitors: 1,5-Naphthyridine derivatives have been developed as c-Met kinase inhibitors. nih.gov

Neurodegenerative disease modulators: The 1,8-naphthyridine scaffold has shown potential in treating neurodegenerative disorders. nih.govtandfonline.com

Applications in Materials Science

The electron-deficient nature of the naphthyridine ring system makes it an attractive component for the development of organic electronic materials. Naphthyridine-based polymers and small molecules have been investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of naphthyridines can be tuned to achieve efficient light emission. mdpi.com

Sensors and Semiconductors: The ability of naphthyridines to participate in charge transfer processes makes them suitable for these applications. mdpi.com

Ligands in Coordination Chemistry: The nitrogen atoms in the naphthyridine core can coordinate with metal ions, leading to the formation of complexes with interesting photophysical and catalytic properties. mdpi.com

Comparative Analysis with Other Halogenated Naphthyridines

The choice of halogen substituent (fluoro, chloro, bromo, or iodo) on the naphthyridine ring can significantly impact the reactivity and properties of the molecule.

| Halogen | Reactivity in Cross-Coupling | Bond Strength (C-X) | Leaving Group Ability |

| Fluoro | Low | High | Poor |

| Chloro | Moderate | Moderate | Moderate |

| Bromo | High | Lower | Good |

| Iodo | Very High | Lowest | Excellent |

The reactivity of the carbon-halogen bond generally increases down the group (F < Cl < Br < I). Therefore, bromo-naphthyridines often represent a good compromise between stability and reactivity for many synthetic applications. While iodo-derivatives are more reactive, they can be less stable and more expensive. Chloro-derivatives are generally less reactive than their bromo counterparts. For instance, the selective amination of a chloro-substituted 1,5-naphthyridine required high temperatures, whereas bromo-derivatives are often more amenable to a wider range of coupling conditions. mdpi.com The specific choice of halogenated naphthyridine will depend on the desired reaction and the required balance of reactivity and stability.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9-7(3-2-4-11-9)8(10)5-12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFMEWJJCELPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Methyl 1,7 Naphthyridine and Its Analogues

Strategies for the Construction of the 1,7-Naphthyridine (B1217170) Core

The formation of the 1,7-naphthyridine scaffold is a critical first step and can be achieved through various synthetic strategies. These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclization Reactions Utilizing Substituted Pyridine Precursors

One common approach involves the use of substituted pyridines as foundational building blocks. For instance, a patent describes a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine. wipo.int The process involves protecting the amino group, followed by a reaction with a hydroformylation reagent under alkaline conditions. wipo.int The resulting intermediate then undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid to form the 1,7-naphthyridine ring system. wipo.int This method is highlighted for its suitability for industrial production due to low costs and simple operation. wipo.int

Another strategy involves the biomimetic cyclization of a 1,5-dicarbonyl compound to construct a pyridine-fused bicyclic skeleton, which has been successfully applied in the enantioselective synthesis of various guaipyridine alkaloids. rsc.org

Adaptations of Named Reactions for Naphthyridine Synthesis

Classic organic reactions have been adapted for the synthesis of naphthyridine cores, offering versatile routes to these heterocyclic systems.

The Friedländer condensation is a powerful tool for constructing quinoline (B57606) and naphthyridine rings. This reaction involves the acid or base-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.com This method has been successfully used to synthesize various 1,7-naphthyridines. researchgate.net For example, 2-aminonicotinaldehyde can be condensed with active methylene (B1212753) compounds to yield 1,8-naphthyridines, a closely related isomer. connectjournals.com While effective, traditional Friedländer conditions can suffer from long reaction times and harsh conditions. connectjournals.com To address these limitations, modern variations have been developed, such as using cerium(III) chloride as a catalyst under solvent-free grinding conditions, which offers high yields and an environmentally friendly approach. connectjournals.com Another green approach utilizes the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst in water, allowing for gram-scale synthesis of 1,8-naphthyridines. nih.gov

The Chichibabin reaction , traditionally used for the amination of pyridine to produce 2-aminopyridine (B139424) derivatives, can also be adapted for constructing nitrogen-containing heterocyclic systems. wikipedia.orgthieme.de The reaction involves the nucleophilic addition of an amide anion to a pyridine ring, leading to the formation of an aminopyridine. wikipedia.org While direct application to complex naphthyridine synthesis is less common, the principles of nucleophilic substitution on pyridine-like rings are fundamental. wikipedia.orgacs.org The Chichibabin pyridine synthesis, a related but distinct reaction, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form a pyridine ring. wikipedia.org This method is particularly useful for producing methyl-substituted pyridines, which can be precursors for more complex heterocyclic structures. wikipedia.org

Regioselective Functionalization of the Naphthyridine Scaffold

Once the 1,7-naphthyridine core is assembled, the next critical step is the selective introduction of functional groups at specific positions. For the synthesis of 5-Bromo-8-methyl-1,7-naphthyridine, this involves the regioselective bromination of the naphthyridine ring.

Introduction of Bromine at the 5-Position

The introduction of a bromine atom specifically at the 5-position of the 8-methyl-1,7-naphthyridine requires careful control of the reaction conditions to achieve the desired regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. missouri.eduwikipedia.org It is a convenient and safer alternative to liquid bromine for various bromination reactions, including allylic and benzylic brominations, as well as electrophilic substitution on electron-rich aromatic systems. missouri.edumasterorganicchemistry.com In the context of naphthyridines, which are electron-rich heterocycles, NBS can be employed for bromination. missouri.edu The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the selectivity of the bromination. missouri.edu For example, using dimethylformamide (DMF) as a solvent can lead to high levels of para-selectivity in the bromination of aromatic compounds. missouri.edu

The mechanism of NBS bromination can proceed through either a radical pathway, often initiated by light or a radical initiator, or an acid-catalyzed electrophilic pathway. wikipedia.org For aromatic heterocycles, the electrophilic pathway is more common.

Controlling the regioselectivity of halogenation is crucial to ensure the bromine atom is introduced at the desired 5-position and to avoid the formation of polybrominated products. The inherent electronic properties of the 1,7-naphthyridine ring system dictate the positions most susceptible to electrophilic attack.

Research into the bromination of related quinoline systems provides insights into controlling regioselectivity. For instance, the bromination of 8-methoxyquinoline (B1362559) with one equivalent of bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This suggests that the electronic influence of the substituents on the ring directs the incoming electrophile.

To minimize polybromination, the stoichiometry of the brominating agent (e.g., NBS) is carefully controlled. Using a single equivalent of the reagent favors the formation of the monobrominated product. The reaction conditions, such as temperature and reaction time, are also optimized to prevent further reaction of the desired monobrominated product. In cases where mixtures of mono- and di-brominated products are formed, purification techniques such as column chromatography are employed to isolate the target compound. researchgate.net

Introduction of the Methyl Group at the 8-Position

The incorporation of a methyl group at the 8-position of the 1,7-naphthyridine core is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, either by utilizing a precursor already containing the methyl group or by subsequent modification of the naphthyridine ring system.

Strategies for Methyl Group Incorporation via Precursors or Subsequent Modification

One of the most common methods for constructing the naphthyridine skeleton is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. To introduce the methyl group at the 8-position of the 1,7-naphthyridine, a suitably substituted aminopyridine precursor is required. For instance, a derivative of 3-amino-2-methylpyridine (B1201488) could serve as a key building block.

Alternatively, direct methylation of a pre-formed naphthyridine ring can be a viable strategy. For the closely related 1,8-naphthyridine (B1210474) system, a practical approach for α-methylation has been developed using dimethyl sulfoxide (B87167) (DMSO) as the methylation reagent. rsc.org This transition-metal-free method offers high chemoselectivity and good functional group tolerance, providing an efficient route to 2-methyl-1,8-naphthyridines. rsc.org Such a strategy could potentially be adapted for the methylation of a 1,7-naphthyridine precursor at the 8-position.

Another approach involves the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which can then be aromatized. An asymmetric synthesis of a tetrahydronaphthyridine has been developed featuring the formation of a dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia. nih.gov While this was for a 1,6-naphthyridine (B1220473), similar principles could be applied to the synthesis of an 8-methyl-1,7-naphthyridine precursor.

Multi-step Synthetic Sequences for this compound

The synthesis of this compound is typically achieved through a multi-step sequence. An illustrative pathway could involve the initial construction of the 8-methyl-1,7-naphthyridine core, followed by selective bromination at the 5-position. A patent for the synthesis of 1,7-naphthyridine derivatives describes a general method starting from 2-chloro-3-amino-pyridine. google.com This involves protection of the amino group, followed by hydroformylation and cyclization with an acrylate compound. google.com This general scheme could be adapted by starting with a methylated pyridine precursor.

Optimized Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the reaction conditions. For the construction of the naphthyridine ring via methods like the Friedländer synthesis, the choice of catalyst and solvent is crucial. Basic ionic liquids have been shown to be effective catalysts for the synthesis of 1,8-naphthyridine derivatives, with optimized conditions leading to high yields. nih.gov For instance, using [Bmmim][Im] as a catalyst at 50 °C for 24 hours can provide the desired product in good yield. nih.gov

Once the 8-methyl-1,7-naphthyridine core is synthesized, the subsequent bromination step requires careful control to achieve the desired regioselectivity. The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic heterocycles. For the bromination of 2-methyl-1,8-naphthyridine derivatives, using NBS under infrared light has been reported, with the molar ratio of the substrate to NBS being a key parameter to control the formation of mono- and di-brominated products. ciac.jl.cn A molar ratio of 1:1.2 (substrate to NBS) under a 500 W infrared lamp was found to be optimal for yielding the monobrominated product. ciac.jl.cn Similar optimization would be necessary for the bromination of 8-methyl-1,7-naphthyridine to selectively obtain the 5-bromo isomer.

Table 1: Illustrative Reaction Parameters for Naphthyridine Synthesis and Bromination

| Step | Reagents and Conditions | Typical Yield | Reference |

| Naphthyridine Formation (Friedländer) | 2-Amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compound, [Bmmim][Im], 50 °C, 24 h | Good | nih.gov |

| Bromination | 2-Methyl-1,8-naphthyridine derivative, NBS (1.2 equiv), infrared light (500 W) | up to 54.6% (monobrominated) | ciac.jl.cn |

Purification Techniques for High-Purity Products

After the synthesis, purification of the final product is essential to remove any unreacted starting materials, byproducts, and catalysts. Common purification techniques for compounds like this compound include column chromatography and recrystallization.

For the purification of 1,8-naphthyridine derivatives synthesized via the Friedländer reaction, silica (B1680970) gel column chromatography is employed. nih.gov The choice of eluent, typically a mixture of petroleum ether and ethyl ether, is optimized to achieve good separation of the desired product. nih.gov

Following chromatographic purification, recrystallization can be used to obtain a high-purity solid product. The choice of solvent for recrystallization is critical and is determined empirically to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Isotopic Labeling Approaches for Naphthyridine Systems

Isotopic labeling is a valuable tool in various scientific disciplines, including in the study of reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound, particularly with heavy nitrogen (¹⁵N), allows for its use in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis of ¹⁵N-Labeled Naphthyridines and Related Compounds

The introduction of a ¹⁵N atom into the naphthyridine ring can be achieved by using a ¹⁵N-labeled precursor during the synthesis. A common and readily available source of ¹⁵N is labeled ammonium (B1175870) chloride (¹⁵NH₄Cl).

A general method for the synthesis of ¹⁵N-labeled phthalimide (B116566) involves the reaction of phthalic anhydride (B1165640) with ¹⁵N-urea. nih.gov A similar strategy could be envisioned for the synthesis of a ¹⁵N-labeled aminopyridine precursor, which could then be used in a cyclization reaction to form the ¹⁵N-labeled naphthyridine core. For example, a ¹⁵N-labeled aminopyridine could be synthesized and then subjected to a reaction sequence analogous to the one described for the unlabeled compound to yield ¹⁵N-labeled 8-methyl-1,7-naphthyridine. Subsequent bromination would then provide the desired ¹⁵N-labeled this compound.

The synthesis of ¹⁵N-labeled pyridine itself has been achieved by reacting 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl in an acidic medium. This highlights the feasibility of incorporating ¹⁵N from simple, commercially available starting materials into heterocyclic systems.

Applications of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. In the context of this compound and its analogues, isotopic labeling, particularly with deuterium (B1214612) (²H or D), can be employed to understand the intricacies of its formation and subsequent reactions.

For instance, in the hypothetical synthesis mentioned above, deuterium labeling of the methyl group of the starting pyridine derivative (e.g., using CD₃I) would allow for the confirmation of its incorporation into the final 8-methyl position of the naphthyridine ring. This can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanistic studies of reactions involving this compound, such as nucleophilic aromatic substitution (SNAᵣ) at the bromine-bearing carbon, can also benefit from isotopic labeling. By synthesizing a deuterated analogue of the nucleophile, one can investigate the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. A significant KIE would suggest that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction.

| Isotopic Label | Labeled Position/Molecule | Analytical Technique | Mechanistic Information Gained |

| Deuterium (D) | Methyl group of a precursor | ¹H NMR, ¹³C NMR, MS | Confirmation of reaction pathway and precursor incorporation. |

| Deuterium (D) | Nucleophile in an SNAᵣ reaction | Kinetic studies (e.g., HPLC, GC) | Elucidation of the rate-determining step via the Kinetic Isotope Effect. |

| Carbon-13 (¹³C) | Carbonyl carbon of a ketoester precursor | ¹³C NMR | Tracing the carbon skeleton during ring formation. |

While specific experimental data for this compound is not extensively reported in publicly available literature, the principles outlined above, based on general organic chemistry and studies of related heterocyclic systems, provide a robust framework for its synthesis and the detailed investigation of its reaction mechanisms through isotopic labeling.

Chemical Reactivity and Transformational Chemistry of 5 Bromo 8 Methyl 1,7 Naphthyridine

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom attached to the 1,7-naphthyridine (B1217170) scaffold is susceptible to displacement by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the functionalization of the naphthyridine ring system.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine at the C-5 position of 5-bromo-8-methyl-1,7-naphthyridine can be readily displaced by a variety of nucleophiles. This includes nitrogen-based nucleophiles like amines, sulfur-based nucleophiles such as thiols, and oxygen-based nucleophiles like alkoxides. For instance, reactions with various amines can introduce amino functionalities, which are crucial for building more complex molecular architectures. Similarly, treatment with thiols or alkoxides can lead to the formation of thioethers and ethers, respectively. These transformations are typically carried out in the presence of a base and often at elevated temperatures to facilitate the substitution. nih.gov

The general scheme for these reactions can be represented as follows:

| Nucleophile (Nu-H) | Product |

| R-NH2 (Amine) | 5-(Alkyl/Aryl)amino-8-methyl-1,7-naphthyridine |

| R-SH (Thiol) | 5-(Alkyl/Aryl)thio-8-methyl-1,7-naphthyridine |

| R-OH (Alcohol/Phenol) | 5-(Alkoxy/Aryloxy)-8-methyl-1,7-naphthyridine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.gov The bromine atom provides a reactive handle for a variety of coupling partners.

Suzuki-Miyaura Coupling with Boronic Acids for Biaryl Derivatives

One of the most widely used palladium-catalyzed reactions is the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl bromide (this compound) with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology is highly efficient for the synthesis of biaryl derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govdigitallibrary.co.inresearchgate.net

The general reaction is as follows:

| Aryl Boronic Acid (Ar-B(OH)2) | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 8-Methyl-5-phenyl-1,7-naphthyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 5-(4-Methoxyphenyl)-8-methyl-1,7-naphthyridine |

| 3-Pyridylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | 8-Methyl-5-(pyridin-3-yl)-1,7-naphthyridine |

Other Cross-Coupling Methodologies (e.g., Stille, Heck, Sonogashira Adaptations)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other palladium-catalyzed cross-coupling reactions. These include:

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent.

Heck Coupling: This involves the reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an alkynylated naphthyridine. nih.gov

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and structural motifs.

Chemo- and Site-Selectivity in Reactions of Halogenated Naphthyridines

In cases where multiple halogen atoms are present on the naphthyridine ring, the chemo- and site-selectivity of palladium-catalyzed cross-coupling reactions become crucial. The relative reactivity of different halogens (I > Br > Cl) under specific reaction conditions allows for selective functionalization. For instance, in a dihalogenated naphthyridine containing both bromine and chlorine, the more reactive bromine atom can be selectively coupled, leaving the chlorine atom intact for subsequent transformations. This selectivity is often controlled by the choice of palladium catalyst, ligands, and reaction conditions. youtube.com

Oxidation and Reduction Reactions

The presence of two nitrogen atoms and a substituted bicyclic aromatic system in this compound offers multiple sites for redox transformations. These reactions can modify the electronic properties and steric profile of the molecule, providing pathways to novel derivatives.

Redox Transformations of the Naphthyridine Core Nitrogen Atoms

The nitrogen atoms within the 1,7-naphthyridine core are susceptible to oxidation, a common reaction for pyridine-like heterocycles. This transformation typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The reaction leads to the formation of N-oxides. For this compound, mono-oxidation could occur at either the N1 or N7 position. The regioselectivity of this reaction would be influenced by the electronic environment of each nitrogen. The N-oxide derivatives are valuable intermediates, as they can facilitate further nucleophilic substitution reactions on the naphthyridine ring. nih.gov

Conversely, reduction of the naphthyridine core can be achieved through catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C), the aromatic system can be partially or fully reduced. researchgate.net For 1,7-naphthyridine, catalytic reduction has been shown to yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net Applying this to the substituted derivative, similar reductions would yield the corresponding tetrahydronaphthyridine structures, significantly altering the molecule's three-dimensional shape.

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Bromo-8-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine and/or 5-Bromo-8-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | researchgate.net |

Reactions Involving the Bromine Substituent and Alkyl Group

The bromine atom at the C5 position is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. These reactions are fundamental in modern synthetic chemistry for creating carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid could yield a 5-aryl-8-methyl-1,7-naphthyridine derivative. mdpi.com

The methyl group at C8, while generally less reactive than the bromine substituent, can undergo radical reactions. For example, radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal conditions could convert the methyl group into a bromomethyl group (CH₂Br). nih.gov This newly formed bromomethyl group is a versatile intermediate for subsequent nucleophilic substitution reactions.

Functionalization at the Methyl Group

The methyl group at the C8 position, being adjacent to the N7 atom, possesses enhanced acidity compared to a standard alkyl group on an aromatic ring. This property allows for a range of functionalization reactions via deprotonation.

Side-Chain Modifications and Derivatization

The protons of the C8-methyl group can be abstracted by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. This anion can then react with various electrophiles. For example, reaction with an aldehyde or ketone would result in the formation of a hydroxylated side chain. This is a common strategy for elaborating side chains on heterocyclic compounds. nih.gov

Another approach to side-chain modification involves the aforementioned radical bromination to form the 8-(bromomethyl) derivative. This intermediate can then be subjected to nucleophilic displacement with a variety of nucleophiles, such as amines, thiols, or cyanides, to introduce diverse functionalities. nih.gov

| Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Deprotonation-Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | 5-Bromo-8-(2-hydroxy-alkyl)-1,7-naphthyridine | nih.gov |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator | 5-Bromo-8-(bromomethyl)-1,7-naphthyridine | nih.gov |

| Nucleophilic Substitution (on bromomethyl derivative) | Amines, Thiols, Cyanide, etc. | 5-Bromo-8-(aminomethyl/thiomethyl/cyanomethyl)-1,7-naphthyridines | nih.gov |

Transformations Leading to Novel Naphthyridine Derivatives

The derivatization of the methyl group opens pathways to a vast array of novel naphthyridine structures. The condensation products from aldehydes can be further dehydrated to form styryl-type derivatives, which are often explored for their photophysical properties. The aminomethyl derivatives, formed via the bromomethyl intermediate, are of particular interest in medicinal chemistry for their ability to interact with biological targets. nih.gov

By combining the functionalization of the methyl group with cross-coupling reactions at the bromine position, a diverse library of polysubstituted 1,7-naphthyridines can be synthesized. This dual reactivity makes this compound a valuable and versatile building block for creating complex molecules with potentially interesting biological or material properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. While a complete, isolated spectrum for 5-Bromo-8-methyl-1,7-naphthyridine is not widely published in peer-reviewed literature, data from patent literature describes the ¹H NMR spectrum of a reaction mixture containing this compound. In a solution of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the naphthyridine ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl group protons at the 8-position would give rise to a singlet in the upfield region, likely around δ 2.5-3.0 ppm, due to the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 150 - 155 |

| H-3 | 7.5 - 7.8 | C-3: 120 - 125 |

| H-4 | 8.8 - 9.1 | C-4: 135 - 140 |

| H-6 | 7.8 - 8.1 | C-5: 115 - 120 |

| 8-CH₃ | 2.6 - 2.9 | C-6: 125 - 130 |

| C-4a: 145 - 150 | ||

| C-8a: 155 - 160 | ||

| 8-CH₃: 20 - 25 |

Note: The values in this table are predicted based on known spectroscopic data for structurally similar naphthyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

To achieve unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments would reveal the coupling between adjacent protons, helping to trace the connectivity within the pyridine (B92270) rings of the naphthyridine core.

HSQC would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the position of the bromine atom at C-5 and the methyl group at C-8 by observing correlations between the methyl protons and the quaternary carbons C-8 and C-8a, as well as correlations from the aromatic protons to various carbon atoms across the ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to accurately determine the molecular weight of this compound. For the molecular formula C₉H₇BrN₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | C₉H₇N₂⁷⁹Br | 221.9847 | - |

| [M]⁺ | C₉H₇N₂⁸¹Br | - | 223.9826 |

| [M+H]⁺ | C₉H₈N₂⁷⁹Br | 222.9925 | - |

| [M+H]⁺ | C₉H₈N₂⁸¹Br | - | 224.9904 |

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would provide valuable structural information. The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways. Expected fragmentation could include the loss of the bromine radical (•Br), leading to a fragment ion at m/z 143.0655. Subsequent fragmentation of the naphthyridine core could involve the loss of HCN or other small neutral molecules, providing further confirmation of the ring structure. The fragmentation pattern would be crucial in distinguishing it from other isomers.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound is anticipated to be governed by a combination of weak intermolecular forces. Due to the absence of classical hydrogen bond donors (like -OH or -NH groups), conventional hydrogen bonding is not expected to be a primary directing force in the crystal lattice of the pure compound.

However, the presence of nitrogen atoms in the naphthyridine core provides sites that can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as co-crystal formers or solvents with hydroxyl or amine functionalities, C-H···N or O-H···N hydrogen bonds could be formed. The methyl group's C-H bonds could also potentially engage in very weak C-H···Br or C-H···π interactions.

A more significant contributor to the crystal packing is expected to be π-π stacking interactions . The planar aromatic naphthyridine ring system is electron-deficient, a characteristic typical of nitrogen-containing heterocycles. This facilitates attractive electrostatic interactions between the π-systems of adjacent molecules. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion. The presence of the bromine atom and the methyl group will influence the electronic distribution and steric profile of the molecule, thereby modulating the nature and strength of these π-π interactions. It has been observed in related bromo-methyl aromatic compounds that such substituents can influence the stacking arrangement, sometimes leading to specific offset stacking motifs. mdpi.comuni.lu

Halogen bonding, specifically involving the bromine atom (C-Br···N), could be another potential intermolecular interaction influencing the crystal structure. The electrophilic region on the bromine atom can interact with the lone pair of a nitrogen atom on an adjacent molecule.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| π-π Stacking | Naphthyridine ring system | High |

| Halogen Bonding | C-Br ··· N(naphthyridine) | Moderate |

| Weak C-H···N Hydrogen Bonds | C-H(methyl/aromatic) ··· N(naphthyridine) | Low |

| Weak C-H···Br Hydrogen Bonds | C-H(methyl/aromatic) ··· Br-C | Low |

It is important to note that a definitive analysis of these interactions requires single-crystal X-ray diffraction data, which is not currently available in the public domain for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to study species that have unpaired electrons, such as radicals. uni.lu In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be an invaluable tool for detecting and characterizing radical species derived from this compound. For instance, if this compound were to undergo a one-electron reduction or oxidation, it would form a radical anion or a radical cation, respectively. These paramagnetic species would be detectable by EPR.

The resulting EPR spectrum would provide a wealth of information. The g-factor would be characteristic of the electronic environment of the unpaired electron. Furthermore, the unpaired electron would interact with the magnetic nuclei of the atoms in the radical, leading to hyperfine splitting. The primary magnetic nuclei in this molecule are ¹H, ¹⁴N, and the isotopes of bromine (⁷⁹Br and ⁸¹Br), all of which have non-zero nuclear spins. The resulting hyperfine coupling constants would be sensitive to the spin density distribution across the molecule, allowing for a detailed mapping of the singly occupied molecular orbital (SOMO). This information is crucial for understanding the electronic structure of the radical species.

Computational and Theoretical Investigations of 5 Bromo 8 Methyl 1,7 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For a molecule like 5-Bromo-8-methyl-1,7-naphthyridine, DFT calculations can elucidate its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule is also a key output of DFT calculations. This includes the distribution of electrons, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a higher reactivity.

Table 1: Predicted Geometrical Parameters for a Naphthyridine Ring System (Note: This table presents illustrative data based on general findings for naphthyridine systems, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value |

| C-C bond length (Å) | 1.39 - 1.42 |

| C-N bond length (Å) | 1.33 - 1.38 |

| C-Br bond length (Å) | ~1.89 |

| C-C-C bond angle (°) | 118 - 122 |

| C-N-C bond angle (°) | 116 - 119 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also proficient in predicting various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and are invaluable for interpreting experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can aid in the assignment of experimental vibrational bands to specific molecular motions.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Naphthyridine (Note: This table contains example data to illustrate the output of such calculations, as specific data for this compound is not available.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons: 7.0 - 8.5, Methyl Protons: ~2.5 |

| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons: 110 - 160 |

| Prominent IR Frequencies (cm⁻¹) | C=N stretching: ~1600, C-H stretching: ~3050, C-Br stretching: ~600 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT can calculate the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov

These calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of the transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. nih.gov The nature of these transitions, such as π→π* or n→π*, can also be identified, offering a deeper understanding of the molecule's photophysical behavior. rsc.org The choice of functional, such as CAM-B3LYP, can be crucial for accurately describing charge-transfer excitations. nih.govnih.gov

Aromaticity Assessment

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. For the 1,7-naphthyridine (B1217170) core of the title compound, several computational methods can be used to quantify its aromatic character.

Magnetic Criteria and Nucleus-Independent Chemical Shifts (NICS) Analysis

One of the most widely used magnetic criteria for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom, typically at the center of a ring, and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of antiaromaticity. NICS values can be calculated at different points, such as the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)), to provide a more detailed picture of the magnetic environment.

Influence of Substituents on Naphthyridine Ring Aromaticity

The presence of substituents can significantly modulate the aromaticity of the parent ring system. ed.ac.uk In this compound, the bromine atom and the methyl group will influence the electron density distribution within the two rings of the naphthyridine core. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect. libretexts.org The methyl group, on the other hand, is generally considered to be a weak electron-donating group through hyperconjugation.

These substituent effects can alter the degree of electron delocalization and, consequently, the aromaticity of each ring in the naphthyridine system. researchgate.net Computational studies on substituted aromatic systems have shown that electron-withdrawing and electron-donating groups can either decrease or in some cases slightly increase the aromaticity of the ring to which they are attached, depending on the balance of inductive and resonance effects. libretexts.orgresearchgate.net A detailed NICS analysis of this compound would be necessary to quantify these effects precisely for each of the two rings.

Reaction Mechanism Modeling

Computational modeling is a critical tool for understanding the intricate details of chemical reactions. For the synthesis of this compound, these methods can map out the most likely pathways and identify key energetic milestones of the reaction.

Elucidation of Reaction Pathways and Transition States

The synthesis of the 1,7-naphthyridine core can be achieved through various methods, with the Skraup and Gould-Jacobs reactions being classic examples. ekb.eg Theoretical modeling, often employing Density Functional Theory (DFT), can be used to investigate the step-by-step mechanism of these reactions for the specific case of this compound.

Such a study would typically start from the likely reactants, for instance, a substituted 3-aminopyridine, and model its reaction with a suitable partner to form the second ring of the naphthyridine system. The calculations would aim to identify the lowest energy pathway by locating the transition state for each step of the reaction. The transition state is a high-energy, transient molecular configuration that represents the energy barrier that must be overcome for the reaction to proceed.

For example, in a hypothetical reaction pathway, the initial condensation of the reactants would be followed by a cyclization step and subsequent aromatization. Computational modeling would provide the geometries and energies of all intermediates and transition states along this pathway. This information is crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate 1 | -5.2 |

| Transition State 2 | +15.8 |

| Product | -12.4 |

This table is illustrative and does not represent actual calculated data for this compound.

Role of Catalysis and Intermediates in Naphthyridine Synthesis

Catalysts play a pivotal role in many organic syntheses, including those of naphthyridines. nih.govmdpi.com Computational studies can shed light on how a catalyst influences the reaction mechanism. For instance, in a metal-catalyzed cross-coupling reaction to introduce the bromo or methyl substituent, theoretical modeling can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of the intermediates and transition states in both the catalyzed and uncatalyzed reactions, researchers can quantify the catalytic effect. The model can reveal how the catalyst stabilizes the transition state or provides an alternative, lower-energy reaction pathway. This understanding can guide the selection of more efficient catalysts for the synthesis of this compound and other derivatives.

Furthermore, the identification and characterization of reaction intermediates are key to a full understanding of the reaction mechanism. Computational chemistry can predict the structure and stability of these transient species, which are often difficult to detect experimentally.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity and intermolecular interactions. nih.gov

Mapping of Charge Distribution and Identification of Reactive Sites

An MEP map of this compound would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the nitrogen atoms of the naphthyridine rings are expected to be regions of high electron density, making them potential sites for protonation or coordination to metal ions. The bromine atom, being electronegative, would also influence the charge distribution. The MEP analysis can pinpoint the most likely sites for chemical reactions, providing a rational basis for designing new synthetic transformations. nih.gov

Prediction of Non-Covalent Interactions, including Hydrogen Bonding

The MEP surface is also instrumental in predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. The electron-rich regions (negative potential) on the this compound molecule can act as hydrogen bond acceptors. This information is particularly relevant for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where hydrogen bonding often plays a critical role in binding.

The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The MEP analysis can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, which can interact with a nucleophilic site on another molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While no specific QSPR models for this compound are readily available, the methodology could be applied to predict various properties of this compound.

A QSPR study would involve calculating a set of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO-LUMO gap). These descriptors would then be used in a statistical model, developed from a training set of related molecules with known properties, to predict properties such as solubility, boiling point, or chromatographic retention time for this compound. Such predictions can be valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds for further investigation.

This compound as a Ligand.researchgate.net

This compound functions as a chelating ligand, capable of binding to a metal center through its nitrogen atoms. researchgate.net The parent 1,7-naphthyridine ring system is a structural isomer of other naphthyridines, such as 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), which are also widely studied for their coordination properties. nih.govacs.org

The defining feature of this compound as a ligand is the presence of two nitrogen atoms within its fused pyridine (B92270) ring structure. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds. researchgate.netnih.gov This bidentate chelation, involving both nitrogen atoms, results in the formation of a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. researchgate.net The rigid nature of the naphthyridine backbone often enforces specific geometries upon the resulting metal complexes. researchgate.netrsc.org

The bromine and methyl groups attached to the 1,7-naphthyridine core significantly modify the ligand's electronic and steric properties. nih.gov

Electronic Effects : The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, which decreases the electron density on the naphthyridine ring system. This can influence the basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond. The methyl group at the 8-position is an electron-donating group, which can partially counteract the effect of the bromine atom.

Steric Effects : The position and size of the bromine and methyl substituents can introduce steric hindrance, influencing the approach of metal ions and the resulting coordination geometry. rsc.org These steric constraints can affect the stability and structure of the metal complexes formed. The interplay of these electronic and steric factors makes this compound a ligand with tunable properties for specific applications.

Synthesis and Characterization of Metal Complexes.researchgate.netnih.govacs.org

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of naphthyridine-based ligands are generally prepared by mixing the ligand and a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol, methanol, or acetonitrile. researchgate.netrsc.org The reaction mixture is often stirred at room temperature or heated to facilitate the complex formation. The resulting solid complex can then be isolated by filtration and purified by recrystallization. Dinuclear complexes, where two metal centers are held in close proximity by the ligand, are of particular interest. researchgate.netrsc.org

By analogy with other substituted naphthyridine derivatives, it is expected that this compound can form stable chelates with Group III metals such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺). nih.govacs.org The synthesis of these complexes often involves the reaction of the naphthyridine ligand with a metal precursor, and various reaction conditions may be required depending on the reactivity of the metal and the solubility of the resulting chelate. nih.gov These Group III metal chelates of hydroxynaphthyridine derivatives have been noted for their potential applications in organic light-emitting diodes (OLEDs). nih.govacs.orgntu.edu.tw

Table 1: General Synthetic Methods for Metal Complexes of Naphthyridine Ligands

| Method | Key Reagents & Conditions | Resulting Complexes |

|---|---|---|

| Direct Reaction | Naphthyridine ligand, Transition metal salt (e.g., Cu(I), Ni(II), Ru(II)), Solvent (e.g., THF, CH3CN) | Mono- or dinuclear transition metal complexes researchgate.netresearchgate.net |

| Chelation with Group III Metals | Hydroxynaphthyridine derivative, Group III metal precursor (e.g., Al, Ga, In), Varied reaction conditions | Group III metal chelates (e.g., Al(ND)3) nih.govnih.gov |

Spectroscopic Studies of Metal-Ligand Interactions.ntu.edu.tw

Various spectroscopic techniques are employed to characterize the formation and properties of metal complexes involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. nih.gov Upon complexation, the chemical shifts of the protons on the naphthyridine ring are expected to change due to the alteration of the electronic environment.

Electronic Spectroscopy (UV-Vis) : UV-Vis absorption spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The formation of a metal complex often leads to shifts in the absorption bands (either to longer or shorter wavelengths) and the appearance of new bands, such as metal-to-ligand charge transfer (MLCT) bands. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the changes in the vibrational modes of the ligand upon coordination to a metal ion.

Mass Spectrometry : This technique is used to determine the molecular weight of the complex and confirm its composition.

Table 2: Spectroscopic Methods for Characterizing Metal-Ligand Interactions

| Spectroscopic Technique | Information Obtained |

|---|---|

| ¹H-NMR Spectroscopy | Confirmation of coordination through changes in proton chemical shifts nih.gov |

| UV-Vis Spectroscopy | Study of electronic transitions and charge transfer bands rsc.org |

| Infrared (IR) Spectroscopy | Changes in vibrational modes of the ligand upon complexation |

| Mass Spectrometry | Determination of molecular weight and composition of the complex |

Compound Index

In-situ Raman Spectroscopy for Monitoring Ligand Exchange Dynamics

There are no specific studies found in the scientific literature that utilize in-situ Raman spectroscopy to monitor the ligand exchange dynamics of this compound.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, NMR shifts)

No specific spectroscopic data (UV-Vis, NMR) for metal complexes of this compound have been reported in the reviewed literature.

Theoretical Studies on Coordination Geometries and Electronic Structures of Complexes

DFT Calculations for Metal-Ligand Binding Energies and Geometries

There is a lack of published research employing Density Functional Theory (DFT) calculations specifically for determining the metal-ligand binding energies and coordination geometries of complexes involving this compound.

Prediction of Catalytic Applications of Naphthyridine-Metal Complexes

Due to the absence of both experimental and theoretical studies on its coordination complexes, there are no specific predicted catalytic applications for metal complexes of this compound in the scientific literature.

Applications in Catalysis and Materials Science

Detection of Radical Intermediates in Catalytic Cycles

While specific catalytic applications of 5-Bromo-8-methyl-1,7-naphthyridine have not been reported, naphthyridine derivatives, in general, are utilized as ligands in various catalytic systems. mdpi.com In catalytic reactions that proceed via radical pathways, EPR spectroscopy, often in conjunction with spin trapping techniques, is a powerful method for detecting and identifying transient radical intermediates. uni.luuni.lu

If this compound were involved in a catalytic cycle where single-electron transfer steps occur, it could be converted into a radical ion. The detection of the EPR spectrum of this radical intermediate would provide direct evidence for the proposed radical mechanism. For instance, in a photoredox catalytic cycle, the naphthyridine ligand might be excited to a state where it can accept or donate an electron, generating a radical species that could be observed by in-situ EPR measurements. uni.lu The hyperfine structure of the spectrum could confirm that the radical is indeed derived from the naphthyridine scaffold.

Characterization of Metal-Ligand Complexes Containing Paramagnetic Centers

Naphthyridines are excellent ligands for a variety of metal ions due to the presence of two nitrogen atoms that can act as a chelating unit. nih.govnih.gov If this compound is used as a ligand to coordinate with a paramagnetic metal center (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy becomes a primary tool for characterizing the resulting complex.

The EPR spectrum of such a complex would be dominated by the signal from the paramagnetic metal ion. The g-values and the hyperfine coupling constants of the metal nucleus would provide information about the oxidation state and the coordination environment of the metal. Crucially, the interaction of the metal's unpaired electron(s) with the ligand nuclei (superhyperfine coupling) can often be resolved. This would manifest as additional splitting on the EPR signal due to coupling with the ¹⁴N and ¹H nuclei of the this compound ligand.

The analysis of this superhyperfine structure is particularly insightful as it provides direct evidence of the covalent character of the metal-ligand bond and the delocalization of the metal's unpaired electron density onto the ligand.

Table 2: Hypothetical EPR Parameters for a Paramagnetic Metal Complex of this compound

| Parameter | Information Provided |

| g-values | Oxidation state and geometry of the metal center. |

| Metal Hyperfine Coupling | Identity of the metal ion and information about its electronic ground state. |

| Superhyperfine Coupling | Evidence of metal-ligand bond formation and spin delocalization onto the ligand. |

Structure Activity Relationship Sar and Investigations in Biological Chemistry

General Biological Activities of Naphthyridine Scaffolds in Research

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, have garnered significant attention in medicinal chemistry due to their wide array of biological activities. mdpi.comnih.gov The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) and their derivatives have been extensively studied, revealing a broad spectrum of pharmacological properties. mdpi.comdrugbank.com

Overview of Reported Bioactivities for Naphthyridine Derivatives (e.g., Antimicrobial, Anticancer, Enzyme Inhibition)

Naphthyridine derivatives have demonstrated a remarkable range of biological effects, establishing them as potent scaffolds in therapeutic research. nih.gov These activities primarily include antimicrobial, anticancer, and enzyme inhibitory actions. mdpi.comnih.govnih.govresearchgate.netbenthamdirect.com

Antimicrobial Activity: The antimicrobial properties of naphthyridines are well-documented, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest synthetic antibacterial agents. mdpi.comnih.gov This class of compounds is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. nih.govnih.gov Modifications to the naphthyridine core have led to the development of numerous derivatives with enhanced antibacterial and antifungal activities. For instance, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. nih.gov Some derivatives have also shown promise against multi-resistant bacterial strains. mdpi.com

Anticancer Activity: A significant number of naphthyridine derivatives have been investigated for their potential as anticancer agents. nih.govekb.eg Their mechanisms of action are diverse and include the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. nih.govekb.eg For example, some 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer. nih.gov The anticancer potential is often linked to the substituents on the naphthyridine ring system. nih.gov

Enzyme Inhibition: Beyond DNA gyrase and topoisomerase, naphthyridine derivatives have been found to inhibit a variety of other enzymes. These include protein kinases, which are crucial in cell signaling pathways and are often dysregulated in cancer. nih.govekb.eg Additionally, some naphthyridine compounds have been identified as inhibitors of monoamine oxidase (MAO) and cholinesterases, enzymes relevant to neurodegenerative diseases. mdpi.com

The versatility of the naphthyridine scaffold allows for chemical modifications that can tune its biological activity, making it a privileged structure in the development of new therapeutic agents. nih.gov

In Vitro Biological Activity Screening Methodologies for 5-Bromo-8-methyl-1,7-naphthyridine and Analogues

The in vitro evaluation of the biological activity of this compound and its analogues involves a variety of standardized laboratory assays to determine their potential as therapeutic agents. These methodologies are designed to assess their antimicrobial, enzyme-inhibiting, and antiparasitic properties.

Antimicrobial Activity Screening against Specific Bacterial Strains

The antimicrobial efficacy of naphthyridine derivatives is typically assessed using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC). mdpi.comxiahepublishing.com These tests are conducted against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria.

Commonly Tested Bacterial Strains:

Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) nih.govnih.gov

Bacillus subtilis nih.gov

Escherichia coli mdpi.comnih.gov

Pseudomonas aeruginosa mdpi.com

Klebsiella pneumoniae nih.gov

Mycobacterium smegmatis nih.gov

The results of these screenings help to establish the spectrum of activity and potency of the tested compounds. For example, studies have shown that bromination of the naphthyridine skeleton can lead to improved antibacterial activity against Bacillus cereus. nih.gov

Enzyme Inhibition Assays (e.g., Kinases, Cytochrome P450 Enzymes, DNA Gyrase)

Enzyme inhibition assays are crucial for elucidating the mechanism of action of naphthyridine derivatives. These assays measure the ability of a compound to interfere with the activity of a specific enzyme.

DNA Gyrase Inhibition Assay: Given that DNA gyrase is a primary target for many antimicrobial naphthyridines, this assay is of particular importance. nih.gov The inhibitory effect on DNA gyrase is often determined by measuring the supercoiling of plasmid DNA in the presence of the enzyme and the test compound. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is then calculated. nih.gov

Kinase Inhibition Assays: To evaluate the anticancer potential, the inhibitory activity against various protein kinases is assessed. These assays typically involve incubating the kinase, a substrate, and ATP with the test compound and measuring the resulting phosphorylation.

Cytochrome P450 (CYP) Inhibition Assays: These assays are important for predicting potential drug-drug interactions. The inhibitory effect of naphthyridine derivatives on different CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is measured using specific substrates and analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Antiparasitic Activity Assessment (based on structural analogues)

The antiparasitic activity of naphthyridine analogues is evaluated against various protozoan parasites. nih.govworktribe.com

Commonly Tested Parasites:

Leishmania species (e.g., Leishmania infantum) researchgate.networktribe.com

Trypanosoma species (e.g., Trypanosoma cruzi, Trypanosoma brucei) nih.govworktribe.com

Toxoplasma gondii mdpi.com

In vitro assays typically involve incubating the parasites with different concentrations of the test compounds and determining the parasite viability or proliferation after a specific period. The half-maximal effective concentration (EC50) is then calculated to quantify the compound's potency. For instance, some 8-hydroxy naphthyridine derivatives have shown potent in vitro antileishmanial activity. nih.govacs.org

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is fundamental to the development of naphthyridine derivatives as therapeutic agents. These studies aim to identify the specific molecular targets and pathways through which these compounds exert their biological effects. nih.govnih.gov

A primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov For example, nalidixic acid, a pioneering 1,8-naphthyridine antibiotic, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Molecular docking studies have been employed to visualize the interaction between naphthyridine derivatives and the active site of DNA gyrase, providing insights into the structure-activity relationships. nih.govjapsonline.com

In the context of anticancer activity, naphthyridine derivatives have been shown to target various cellular processes. Some derivatives function as topoisomerase II inhibitors, similar to their antibacterial counterparts, but targeting the human enzyme isoform. nih.gov This inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Other proposed anticancer mechanisms for naphthyridine scaffolds include the inhibition of protein kinases, which are critical for cancer cell proliferation and survival, and the induction of necroptosis, a form of programmed cell death. ekb.egnih.gov For instance, a novel 1,3-diazaheterocycle-fused [1,2-a] nih.govscilit.com naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. nih.gov

Furthermore, studies on structural analogues have suggested that some naphthyridine derivatives may act as inhibitors of other enzymes, such as monoamine oxidases, which could be relevant for neurological disorders. mdpi.com The specific substitutions on the naphthyridine ring play a crucial role in determining the molecular target and the resulting biological activity.

Characterization of Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

The naphthyridine scaffold is a versatile framework for designing molecules that can interact with a variety of biological targets. Derivatives have been shown to possess affinity for several important receptor and enzyme classes. For instance, Veranamine, an 8-Bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridine isolated from a marine sponge, demonstrated a moderate affinity for serotonin (B10506) receptors, specifically showing selectivity for the 5HT2B and sigma-1 receptors. nih.gov This interaction is associated with observed antianxiety and antidepressant activities in animal models. nih.gov

Furthermore, the G-protein coupled receptor GPR120/FFAR4, implicated in type 2 diabetes and inflammatory conditions, has been a target for naphthyridine-based agonists. acs.org In the realm of enzyme inhibition, derivatives of the related imidazopyridine scaffold have been developed as potent inhibitors of histone deacetylases (HDACs) 1, 2, and 3, which are crucial targets in cancer therapy. acs.org The specific interactions and inhibitory profile of this compound itself would depend on how its unique substitution pattern fits into the binding sites of these targets.

Investigations into Modulation of Cellular Pathways (e.g., MAPK, PI3K/Akt Pathways)

The interaction of naphthyridine compounds with molecular targets can trigger downstream effects on cellular signaling pathways. Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, has been shown to inhibit the WNT signaling pathway, a critical pathway often dysregulated in cancer. nih.gov This inhibition leads to an arrest of the cell cycle in the G0/G1 phase and displays significant antiproliferative properties against colon cancer cells. nih.gov